2,3-Dihydro-1,4-benzodioxin-2-yl[4-(3,4,5-trimethoxybenzoyl)piperazino]methanone
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Overview
Description
2,3-Dihydro-1,4-benzodioxin-2-yl[4-(3,4,5-trimethoxybenzoyl)piperazino]methanone: is a fascinating compound with a complex structure. Let’s break it down:
Chemical Formula: CHNO
IUPAC Name: this compound
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is as follows:
Starting Material: Begin with 1,4-benzodioxane-6-amine (1).
Reaction: React compound (1) with 4-bromobenzenesulfonyl chloride (2) in aqueous alkaline media to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide (3).
Further Alkylation: Compound (3) can be further treated with various alkyl/aralkyl halides (4a–4n) using N,N-dimethylformamide (DMF) as the reaction medium.
Industrial Production: Industrial-scale production methods may involve modifications of the synthetic route to optimize yield and scalability.
Chemical Reactions Analysis
This compound can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions include:
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or chromic acid (HCrO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH).
Substitution: Nucleophilic substitution reactions using amines or other nucleophiles.
Major products formed from these reactions depend on the specific conditions and reactants.
Scientific Research Applications
This compound finds applications in various fields:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential biological activity.
Medicine: Studied for pharmacological effects.
Industry: May have applications in materials science or drug development.
Mechanism of Action
The precise mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets and pathways, but further studies are needed to elucidate these mechanisms.
Comparison with Similar Compounds
For instance, Idazoxan (1H-imidazole, 2-(2,3-dihydro-1,4-benzodioxin-2-yl)-4,5-dihydro-) shares some structural features . Investigating related compounds can highlight the uniqueness of our compound.
Properties
Molecular Formula |
C23H26N2O7 |
---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-3-yl-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C23H26N2O7/c1-28-18-12-15(13-19(29-2)21(18)30-3)22(26)24-8-10-25(11-9-24)23(27)20-14-31-16-6-4-5-7-17(16)32-20/h4-7,12-13,20H,8-11,14H2,1-3H3 |
InChI Key |
UXFOHEKXMJPWPM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)C(=O)C3COC4=CC=CC=C4O3 |
Origin of Product |
United States |
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